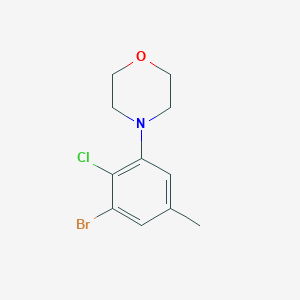
4-(3-Bromo-2-chloro-5-methylphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-2-chloro-5-methylphenyl)morpholine is an organic compound that features a morpholine ring substituted with a 3-bromo-2-chloro-5-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-chloro-5-methylphenyl)morpholine typically involves the reaction of 3-bromo-2-chloro-5-methylphenylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-(3-Bromo-2-chloro-5-methylphenyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Bromo-2-chloro-5-methylphenyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Bromo-2-chloro-5-methylphenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- 4-(4-Bromo-2-methylphenyl)morpholine
- 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine
- ((4-Bromo-3-methylphenyl)carbonyl)morpholine
Uniqueness
4-(3-Bromo-2-chloro-5-methylphenyl)morpholine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen substituent.
特性
分子式 |
C11H13BrClNO |
|---|---|
分子量 |
290.58 g/mol |
IUPAC名 |
4-(3-bromo-2-chloro-5-methylphenyl)morpholine |
InChI |
InChI=1S/C11H13BrClNO/c1-8-6-9(12)11(13)10(7-8)14-2-4-15-5-3-14/h6-7H,2-5H2,1H3 |
InChIキー |
AXQPVQUUKSCPFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)Cl)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)


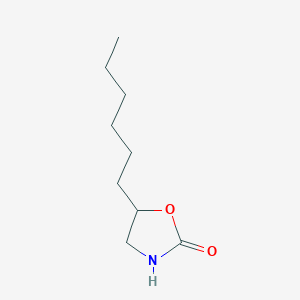
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)

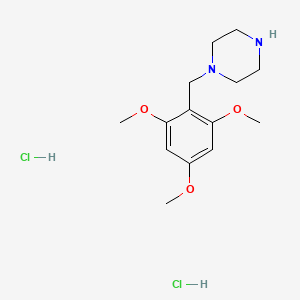
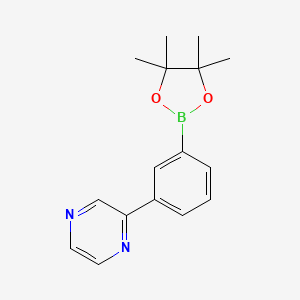
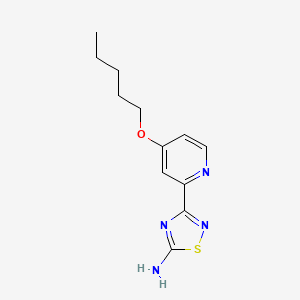
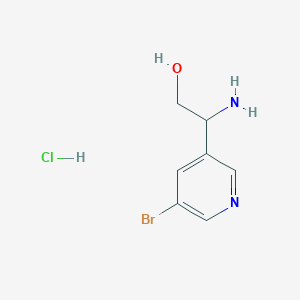
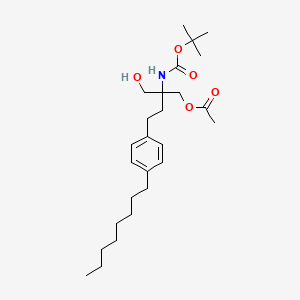
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)
